1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone
Overview
Description
1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone typically involves the halogenation of a phenolic precursor. One common method includes the following steps:
Starting Material: The process begins with a phenol derivative, such as 2-hydroxyacetophenone.
Bromination: The phenol derivative undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Final Product: The resulting product is this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethers, nitriles, or amines can be formed.
Oxidation Products: Ketones or aldehydes are typical products.
Reduction Products: Alcohols or other reduced derivatives are formed.
Scientific Research Applications
1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethanone
- 1-(3-Chloro-2-hydroxyphenyl)-2-chloroethanone
- 1-(4-Bromo-3-chlorophenyl)-2-chloroethanone
Comparison: 1-(4-Bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl ring. This arrangement can influence its reactivity, solubility, and interaction with biological targets compared to similar compounds. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-bromo-3-chloro-2-hydroxyphenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-2-1-4(6(12)3-10)8(13)7(5)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXIJCAKLPMWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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